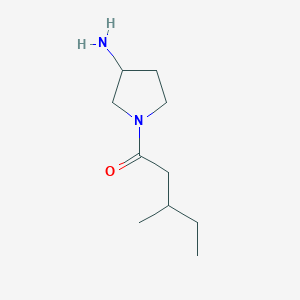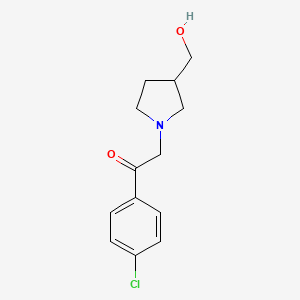
1-(4-Chlorophenyl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one
Descripción general
Descripción
1-(4-Chlorophenyl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one, also known as 4-chloro-2-(3-hydroxymethylpyrrolidin-1-yl)phenyl ethanone, is a synthetic compound with a wide range of potential applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents such as ethanol and acetone. Its chemical structure consists of a phenyl ring and a pyrrolidine ring, linked by an ethanone moiety. This compound has recently become a popular choice for researchers due to its ability to act as an intermediate in various synthetic pathways and its potential for producing a variety of biologically active molecules.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of various biologically active molecules, such as the anticonvulsant drug lamotrigine and the antidepressant drug sertraline. It has also been used to prepare compounds with potential anti-inflammatory and anti-cancer properties. Furthermore, it has been used to synthesize analogs of the neurotransmitter serotonin, which can be used to study the effects of serotonin on the nervous system.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Chlorophenyl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one is not yet fully understood. However, it is believed to act as an intermediate in the synthesis of various biologically active molecules. The compound is able to form a variety of different chemical bonds with other molecules, allowing it to serve as a building block for the synthesis of a wide range of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been used in the synthesis of several biologically active molecules, such as lamotrigine and sertraline, which have been found to have anticonvulsant and antidepressant effects, respectively. It has also been used to synthesize analogs of the neurotransmitter serotonin, which can be used to study the effects of serotonin on the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Chlorophenyl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one has several advantages for use in laboratory experiments. It is a relatively stable compound, making it suitable for use in a variety of synthetic pathways. Furthermore, it is soluble in organic solvents, making it easy to handle and store. Additionally, it can act as an intermediate in the synthesis of various biologically active molecules, making it a useful tool for researchers. However, it is important to note that the compound is toxic and should be handled with care.
Direcciones Futuras
1-(4-Chlorophenyl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one has a wide range of potential applications in scientific research and is an important tool for the synthesis of various biologically active molecules. Future research should focus on further exploring the potential of this compound, as well as investigating its potential applications in medicine and other fields. Additionally, further research should be conducted to better understand the biochemical and physiological effects of this compound. Finally, further research should be conducted to explore the potential of this compound for producing analogs of the neurotransmitter serotonin, which could have a wide range of therapeutic applications.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-3-1-11(2-4-12)13(17)8-15-6-5-10(7-15)9-16/h1-4,10,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOUNFPYZREFPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



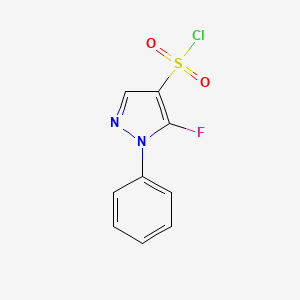
![2-(8-Aza-bicyclo[3.2.1]octan-3-yl)acetic acid 2,2,2-trifluoroacetate](/img/structure/B1475142.png)

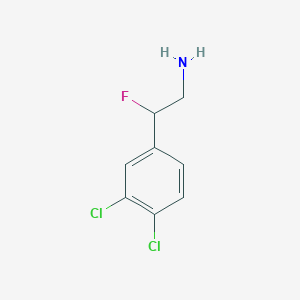
![1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol](/img/structure/B1475150.png)

![1-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1475152.png)

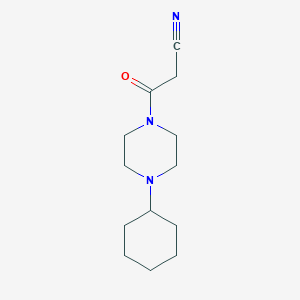
![5-[2-(2-Methoxyphenyl)-2-oxoethyl]-3-methyl-2-cyclohexen-1-one](/img/structure/B1475155.png)
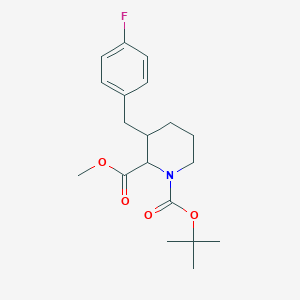

![[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475162.png)
